molecular formula C35H57NO13R2 B108651 白霉素 A6 CAS No. 18361-48-3

白霉素 A6

货号 B108651
CAS 编号: 18361-48-3
分子量: 799.9 g/mol
InChI 键: ABTSKZKCMFRYNP-HUFPKKMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leucomycin A6 is a chemical compound . It is part of the Leucomycin family, which is a multi-component mixture of a 16-membered-ring macrolide antibiotic . The known components mainly include leucomycin A 1, A 3, A 4, A 5, A 6, A 7, A 8, A 9 and A 13 .


Synthesis Analysis

Leucomycin is produced by fermentation by microorganisms . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry in both positive and negative electrospray ionization modes .


Molecular Structure Analysis

The structures of nine new components in leucomycin were deduced as unsaturated ketone in the 16-membered ring of leucomycin . The structures of six impurities were characterized for the first time, four of which were acid degradation products, and the other two were process impurities .


Chemical Reactions Analysis

The degradation impurities were produced during purification of leucomycin fermentation broth, which requires a low-pH environment . The formation mechanisms of acid degradation impurities in leucomycin were also studied .


Physical And Chemical Properties Analysis

Leucomycin A6 has a molecular formula of C40H65NO15 . Its molecular weight is 799.952 . More detailed physical and chemical properties could not be found in the search results.

科学研究应用

  1. 抗癌活性

    • 与白霉素 A6 相关的兰多霉素 E 显示出广泛的抗癌活性,尤其对 Jurkat T 细胞白血病细胞。它通过快速产生过氧化氢和复杂的半胱天冬酶激活模式诱导细胞凋亡,使其成为(临床前)开发的潜在候选者 (Panchuk 等人,2017)
  2. 抗生素生产中的代谢调节

    • 16 元大环内酯类抗生素白霉素的发酵很大程度上受前体和调节剂的影响。实验表明,在特定浓度下添加丁酸和磷酸镁可以显着增强抗生素效力,表明前体和调节剂在工业生产中的实际价值 (孟,2000)
  3. 抗生素特性和细菌相互作用

    • 与白霉素 A6 相似的白菌素 A 是一种对抗特定革兰氏阳性菌具有强效活性的细菌素。它与单核细胞增生李斯特菌等病原菌的结合能力表明其在基于抗菌肽的诊断平台中的潜在用途 (Etayash 等人,2014)
  4. 涉及白霉素的废水处理

    • 两相厌氧/好氧系统已用于处理白霉素废水。这种方法在抗生素废水处理中显示出稳定性,显着减少有机物,去除 COD96% 的总去除率,从而达到工业排放标准 (郭琪,2005)
  5. 化学治疗增敏

    • 对肺癌细胞的研究表明,与白霉素 A6 密切相关的核纤霉素 B 可通过多柔比星预处理增敏,增强其治疗效果。这种联合策略激活和恢复 p53 和其他信号通路,表明治疗耐药性肺癌细胞的潜在方法 (Lu 等人,2012)
  6. 新型类似物和杂质鉴定

    • 一项研究通过多心切割二维液相色谱结合质谱技术鉴定了白霉素中的新组分和杂质。这为制药工艺改进和杂质减少提供了指导 (王等人,2019)

安全和危害

Leucomycin A6 is harmful if swallowed . In the event of fire, wear self-contained breathing apparatus . After swallowing, immediately make the victim drink water (two glasses at most) and consult a physician .

未来方向

Based on the characterization of impurities, a study revealed the mechanism of impurity production, thus providing guidance to pharmaceutical companies for manufacturing process improvement and impurity reduction . It also provided a scientific basis for further improvement of official monographs in pharmacopoeias .

属性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSKZKCMFRYNP-HUFPKKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860188
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A6

CAS RN

18361-48-3
Record name Leucomycin A6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FN79UZP05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A6
Reactant of Route 2
Leucomycin A6
Reactant of Route 3
Leucomycin A6
Reactant of Route 4
Leucomycin A6
Reactant of Route 5
Leucomycin A6
Reactant of Route 6
Leucomycin A6

Citations

For This Compound
25
Citations
S Omura, M Katagiri, T Hata - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
Studies on the structures of new components of leucomycin, A4 (IV), A5 (III), A6 (VI), A7 (V), A8 (VIII) and A9 (VII), were carried out in parallel with those on components A^ I) and A3 (II), …
Number of citations: 37 www.jstage.jst.go.jp
S Omura, A Nakagawa - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
Table 1 summarizes the physicochemical properties of 16-membered macrolides which have been discovered to date and whose structures have been elucidated. These macrolides …
Number of citations: 98 www.jstage.jst.go.jp
S INOUYE, T TSURUOKA, T SHOMURA… - The Journal of …, 1971 - jstage.jst.go.jp
… It was postulated, accordingly, that antibiotic SF-837 (1) had the sameskeleton as that of leucomycin A6(2), and that the difference camefrom acyl groups attached to the macrocyclic …
Number of citations: 41 www.jstage.jst.go.jp
M Wang, YP Li, Y Wang, J Li, C Hu… - … of pharmaceutical and …, 2013 - Elsevier
… ), the amounts of midecamycin A1, leucomycin A6 as well as the total amount of midecamycin A1 + midecamycin A2 + leucomycin A4 + leucomycin A6 + leucomycin A8 are controlled [4]…
Number of citations: 13 www.sciencedirect.com
H He, RG Yu, QH Yang, ZD Yu… - Yao xue xue bao= Acta …, 1991 - europepmc.org
… SF-837A1, leucomycin A6 and minor components could be separated in less than 15 min. The retention times of SF-837A1 and leucomycin A6 are 7 and 10 min respectively. The …
Number of citations: 3 europepmc.org
Y YANG, Y LI, Y WEN, C HU - Chinese Journal of …, 2008 - ingentaconnect.com
… ResultsxThe contents of the compo\ nents of midecamycin A1 and leucomycin A6 was 30% r50% and 10% r20% seperately/The contents of the rest components were lower/different …
Number of citations: 3 www.ingentaconnect.com
O Hara, CR Hutchinson - Journal of bacteriology, 1992 - Am Soc Microbiol
… 1) appeared to be converted to their 3-O-acylderivatives, leucomycin A4 (3-acetyl) and/or midecamycin A2 (3-propionyl) and midecamycin Al (3-propionyl) and/or leucomycin A6 (3-…
Number of citations: 79 journals.asm.org
P Przybylski - Current Organic Chemistry, 2011 - ingentaconnect.com
Macrolides are produced by various Streptomyces strains and make up a large group of compounds among antibiotics used against various infectious diseases. There are many criteria …
Number of citations: 30 www.ingentaconnect.com
A KINUMAKI, I TAKAMORI, Y SUGAWARA… - The Journal of …, 1974 - jstage.jst.go.jp
… glycoside from leucomycin A6.3c) Catalytic hydrogenation of (1) with palladium-carbon … in leucomycin A3, in (2) it was propionyl as in leucomycin A6. The whole structures of (1) and (2)* …
Number of citations: 21 www.jstage.jst.go.jp
S Rakhit, K SINGH - The Journal of antibiotics, 1974 - jstage.jst.go.jp
Leucomycin(Kitasamycin) is a macrolide antibiotic having activity against gram-positive bacteria and certain Mycoplasma strains. Comparison of antimicrobial activities of the variuos …
Number of citations: 27 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。